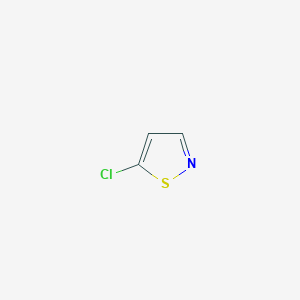

5-Chloroisothiazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNS/c4-3-1-2-5-6-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXAPXCRZZMDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602789 | |

| Record name | 5-Chloro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56535-95-6 | |

| Record name | 5-Chloro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Halogenated Isothiazoles in Organic Synthesis

Halogenated organic compounds, particularly those containing chlorine, bromine, or fluorine, have become widespread in various industrial and chemical applications. nih.gov In the realm of organic synthesis, halogenated heterocycles are indispensable tools. The presence of a halogen atom, such as chlorine on the isothiazole (B42339) ring, imparts specific reactivity that chemists can exploit to construct new chemical bonds. thieme-connect.com

Chlorinated isothiazoles are regarded as convenient synthetic building blocks, primarily because the chlorine atom can act as a leaving group in various substitution and cross-coupling reactions. thieme-connect.com This allows for the introduction of a wide range of functional groups onto the isothiazole core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming carbon-carbon bonds and are frequently employed with halogenated heterocycles. researchgate.netnih.gov These reactions enable the joining of the isothiazole scaffold to other molecular fragments, a key strategy in building the complex architectures required for biologically active substances. thieme-connect.comrsc.org

The utility of this approach is demonstrated in the synthesis of various substituted isothiazoles that show potential as pharmaceuticals and agrochemicals. thieme-connect.com For instance, aryl- and hetaryl-substituted isothiazoles have been investigated for a range of biological activities. mdpi.com The strategic placement of a halogen allows for the late-stage functionalization of the isothiazole ring, a highly desirable feature in medicinal chemistry for the rapid generation of compound libraries to explore structure-activity relationships.

Overview of Research Trajectories for 5 Chloroisothiazole

De Novo Ring-Forming Synthesis Approaches

The construction of the isothiazole (B42339) nucleus, particularly with a chlorine substituent at the 5-position, can be achieved through several strategic approaches, including the cyclization of acyclic precursors and multicomponent reactions.

Intramolecular Cyclization Strategies for Isothiazole Nucleus Formation

Intramolecular cyclization represents a powerful method for the formation of the isothiazole ring. One notable approach involves the reaction of β-iminothioamides with an oxidizing agent. For instance, the ring-closure of β-iminothiobutyramide using an oxidizing agent like chloramine, potassium persulfate, or hydrogen peroxide leads to the formation of 5-amino-3-methylisothiazole. tcichemicals.com While this example does not directly yield a 5-chloro derivative, it illustrates the fundamental cyclization strategy that can be adapted.

A more direct, albeit for a related thiazole (B1198619) system, synthesis involves the treatment of 2'-hydroxy-5'-chloro-α-haloketones with thiourea. This reaction proceeds via a one-pot condensation to afford thiazole derivatives. echemi.com

Heterocyclic Ring Construction via Multicomponent Reactions Involving this compound Precursors

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecular architectures in a single synthetic operation. tcichemicals.comnih.govmdpi.com The synthesis of substituted thiazole and isothiazole derivatives has been a fertile ground for the application of MCRs. For example, a one-pot reaction of 2'-hydroxy-5'-chloro-α-haloketones, thiourea, and various o-hydroxybenzaldehydes under solvent-free conditions has been shown to produce substituted Hantzsch thiazole derivatives in high yields. echemi.com This methodology highlights the potential of MCRs to assemble complex chlorinated heterocyclic systems.

While specific MCRs leading directly to this compound are not extensively documented in readily available literature, the general principles of MCRs, such as the Hantzsch thiazole synthesis, suggest that with appropriate precursors, this approach could be tailored for the synthesis of this compound derivatives. tcichemicals.comechemi.com

Transition Metal-Catalyzed Synthetic Routes to this compound Scaffolds

Transition metal catalysis provides a sophisticated and efficient avenue for the synthesis of heterocyclic compounds, including isothiazoles. Rhodium-catalyzed reactions, in particular, have emerged as a powerful tool. A notable example is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, which proceeds through an α-thiavinyl rhodium-carbenoid intermediate to afford a variety of isothiazoles. acs.org This method has been successfully employed to create complex arylene compounds containing isothiazole rings.

Furthermore, rhodium(III)-catalyzed C-H activation has been utilized for the synthesis of various nitrogen-containing heterocycles, such as isoquinolones, from readily available starting materials like amides and alkynes. rsc.orgorganic-chemistry.orgnih.gov These strategies, which involve the direct functionalization of C-H bonds, offer a modern and efficient approach to building complex molecular scaffolds and could potentially be adapted for the synthesis of substituted isothiazoles. mdpi.comnih.gov

Functionalization and Derivatization of this compound

The this compound ring system is amenable to further functionalization, allowing for the introduction of a wide range of substituents. The chlorine atom at the 5-position is particularly important as it can be displaced by various nucleophiles, and the aromatic nature of the ring allows for electrophilic substitution reactions.

Electrophilic Aromatic Substitution on the this compound Ring System

The isothiazole ring is an aromatic system and, as such, can undergo electrophilic aromatic substitution (EAS). wikipedia.org The regioselectivity of these reactions is influenced by the existing substituents on the ring. Compared to benzene, five-membered heterocycles like pyrrole, furan, and thiophene (B33073) are generally more susceptible to electrophilic attack due to the ability of the heteroatom to stabilize the cationic intermediate. wikipedia.orglibretexts.org However, the presence of the electronegative nitrogen atom in pyridine (B92270) makes it less reactive towards electrophiles. wikipedia.org

While specific examples of electrophilic aromatic substitution on the parent this compound are not extensively detailed in the reviewed literature, the general principles of EAS on aromatic and heteroaromatic systems are well-established. libretexts.orgyoutube.comlibretexts.orgmasterorganicchemistry.commdpi.com The outcome of such reactions on this compound would be dictated by the directing effects of the ring nitrogen and the chlorine substituent.

Nucleophilic Substitution Reactions Involving the Chlorine Atom of this compound

The chlorine atom at the 5-position of the isothiazole ring is susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of various functional groups. ucalgary.canih.gov The reactivity of the C-Cl bond allows for displacement by a range of nucleophiles.

Optimal procedures have been developed for the synthesis of substituted isothiazoles containing an active chlorine atom at position 5 and various functional groups at position 3, such as carboxyl, hydroxymethyl, and aldehyde groups. belnauka.by These chlorinated isothiazoles serve as reactive building blocks. For instance, they can undergo nucleophilic substitution with amines, such as morpholine, to yield 5-morpholino-substituted isothiazole derivatives. belnauka.by

The reaction of chlorothiazoles with alkoxides, such as sodium methoxide (B1231860), has also been studied. In the case of chlorothiazoles, the reactivity towards sodium methoxide in methanol (B129727) follows the order: 5-chlorothiazole (B1590928) > 2-chlorothiazole (B1198822) > 4-chlorothiazole, highlighting the lability of the chlorine at the 5-position. acs.org

The following table summarizes examples of nucleophilic substitution reactions on chloro-substituted isothiazole and thiazole systems:

| Substrate | Nucleophile | Product | Reference |

| 5-Chloro-3-functionalized isothiazole | Morpholine | 5-Morpholino-3-functionalized isothiazole | belnauka.by |

| 5-Chlorothiazole | Sodium Methoxide | 5-Methoxythiazole | acs.org |

| 4-Chlorothiazole-5-carbaldehyde | Hydrazine Hydrate | 4-Hydrazinylthiazole-5-carbaldehyde | researchgate.net |

These reactions demonstrate the utility of the 5-chloro substituent as a leaving group, enabling the synthesis of a diverse array of functionalized isothiazole derivatives.

Cross-Coupling Reactions Utilizing this compound as a Substrate

The chlorine atom at the C-5 position of the isothiazole ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is particularly pronounced in substrates like 3,5-dichloroisothiazole-4-carbonitrile (B127508), where the C-5 position undergoes selective coupling over the C-3 position. nih.govcapes.gov.br

Suzuki-Miyaura Coupling: This reaction has been effectively used to introduce aryl and methyl groups at the C-5 position of the isothiazole nucleus. Studies on 3,5-dichloroisothiazole-4-carbonitrile show that it reacts regiospecifically with various aryl- and methylboronic acids to yield 3-chloro-5-(aryl/methyl)isothiazole-4-carbonitriles in high yields. nih.govcapes.gov.br The reaction conditions have been optimized concerning the base, palladium catalyst, and the use of a phase transfer agent. nih.gov Potassium phenyltrifluoroborate has also been successfully employed as a coupling partner. nih.govcapes.gov.br This regioselectivity is maintained even when using 3,5-dibromoisothiazole-4-carbonitrile, which exclusively yields the C-5 coupled product. nih.gov

Stille Coupling: The Stille reaction provides a reliable method for forming C-C bonds by coupling the 5-chloro- or 5-bromo-isothiazole scaffold with organotin reagents. nih.govwikipedia.org Research has demonstrated that 3,5-dihaloisothiazole-4-carbonitriles undergo regioselective Stille couplings at the C-5 position with various (hetero)aryl, alkenyl, and alkynyl stannanes. nih.gov The 3,5-dibromo derivative is noted to be more reactive than its dichloro counterpart in these transformations. nih.gov This methodology has been applied to create a range of 3-halo-5-substituted isothiazoles. nih.govnih.gov

Sonogashira Coupling: This coupling method is instrumental for introducing alkyne moieties onto the isothiazole ring. nih.govwikipedia.orgjk-sci.comsynarchive.com Similar to other cross-coupling reactions, the Sonogashira coupling of 3,5-dihaloisothiazole-4-carbonitriles proceeds with high regioselectivity at the C-5 position. nih.gov This allows for the synthesis of 3-halo-5-(hetero/arylethynyl)isothiazoles, which are valuable intermediates for further chemical transformations. nih.gov The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. jk-sci.com

Interactive Table: Cross-Coupling Reactions at the C-5 Position of Halogenated Isothiazoles Below is a summary of representative cross-coupling reactions. Use the buttons to filter by reaction type.

| Reaction Type | Isothiazole Substrate | Coupling Partner | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki | 3,5-Dichloroisothiazole-4-carbonitrile | Arylboronic acid | Pd(PPh3)4, Na2CO3, Aliquat 336 | 3-Chloro-5-arylisothiazole-4-carbonitrile | High | nih.govcapes.gov.br |

| Suzuki | 3,5-Dichloroisothiazole-4-carbonitrile | Potassium phenyltrifluoroborate | Pd(OAc)2, SPhos, K2CO3 | 3-Chloro-5-phenylisothiazole-4-carbonitrile | High | nih.gov |

| Stille | 3,5-Dibromoisothiazole-4-carbonitrile | Tributyl(vinyl)tin | Pd(PPh3)4 | 3-Bromo-5-vinylisothiazole-4-carbonitrile | Good-High | nih.gov |

| Stille | 3-Chloro-5-triflyloxy-4H-1,2,6-thiadiazin-4-one | Tributyltin arenes | Pd(PPh3)4 | 5-Aryl-3-chloro-4H-1,2,6-thiadiazin-4-one | High | nih.gov |

| Sonogashira | 3,5-Dibromoisothiazole-4-carbonitrile | Terminal alkyne | Pd(PPh3)4, CuI, Et3N | 3-Bromo-5-alkynylisothiazole-4-carbonitrile | Good-High | nih.gov |

Direct C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful, atom-economical strategy for functionalizing heterocyclic cores, bypassing the need for pre-functionalized starting materials. uni-muenster.denih.gov While cross-coupling reactions typically modify the ring at the site of the halogen, C-H activation allows for the introduction of new substituents at other positions, such as C-4.

Research has demonstrated the viability of palladium-catalyzed direct C-H arylation at the C-4 position of the isothiazole ring. researchgate.net For instance, the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene resulted in the formation of 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile in a 60% yield. researchgate.net This type of transformation significantly expands the toolkit for creating complex, polysubstituted isothiazoles. The development of direct arylation methods is a key area of interest, offering more efficient synthetic routes to novel materials. nih.govnih.govresearchgate.net

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of isothiazole derivatives is an area of growing importance, aiming to reduce environmental impact through sustainable methodologies. researchgate.netosi.lvnih.gov

Solvent-Free and Aqueous Medium Reactions

A major focus of green synthesis is the replacement of hazardous organic solvents with more environmentally benign alternatives, such as water, or eliminating solvents altogether. nih.gov For the broader family of thiazoles and isothiazoles, several green methodologies have been reported. These include one-pot, multicomponent reactions conducted in aqueous media, which offer advantages like reduced waste and simplified work-up procedures. researchgate.netacs.org For example, a transition-metal-free, one-pot synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters has been developed that proceeds in the presence of ammonium (B1175870) acetate (B1210297) and air under aqueous conditions. rsc.org The use of deep eutectic solvents (DESs) as alternative green reaction media is also gaining traction in the synthesis of related heterocyclic systems. researchgate.net

Biocatalysis and Organocatalysis in this compound Derivatization

Biocatalysis and organocatalysis represent key pillars of green chemistry, offering mild and selective routes to complex molecules.

Biocatalysis: The use of enzymes or whole-cell systems as catalysts can provide high levels of chemo-, regio-, and stereoselectivity under environmentally friendly conditions. In the synthesis of related thiazole derivatives, biocatalysts such as chitosan-based Schiff's base hydrogels have been employed to facilitate reactions under ultrasonic irradiation, demonstrating a sustainable approach. nih.gov While specific examples for this compound are less common, the principles are applicable for future synthetic designs.

Organocatalysis: Small organic molecules can be used to catalyze reactions, avoiding the use of often toxic and expensive heavy metals. nih.govyoutube.com In the synthesis of thiazole derivatives, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective, promoting reactions with short completion times and leading to excellent yields. nih.gov These strategies highlight a move towards more sustainable catalytic systems for the derivatization of heterocyclic compounds, a trend that is likely to impact the future synthesis of this compound derivatives.

Reactivity and Mechanistic Investigations of 5 Chloroisothiazole Transformations

Detailed Mechanistic Pathways of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 5-chloroisothiazole, where the chlorine atom is displaced by a nucleophile. This process typically follows an addition-elimination mechanism, characteristic of SNAr reactions on electron-deficient aromatic systems pressbooks.publibretexts.orgmasterorganicchemistry.comwikipedia.org. The mechanism involves two key steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine substituent (C-5). This attack leads to the formation of a resonance-stabilized carbanionic intermediate, often referred to as a Meisenheimer complex pressbooks.publibretexts.orgwikipedia.org. The electron-withdrawing nature of the isothiazole (B42339) ring, particularly the nitrogen and sulfur atoms, facilitates this initial attack by stabilizing the negative charge in the intermediate nih.gov.

Elimination of Leaving Group: The aromaticity of the ring is restored through the elimination of the chloride ion. This step regenerates the π-system, yielding the substituted isothiazole product pressbooks.publibretexts.org.

The presence of electron-withdrawing groups on the aromatic ring generally enhances the rate of SNAr reactions, as they further stabilize the carbanionic intermediate pressbooks.publibretexts.orgmasterorganicchemistry.comwikipedia.org. While specific electron-withdrawing groups on the isothiazole ring itself are not detailed in the provided search results for this compound, the inherent electron deficiency of the isothiazole nucleus plays a crucial role in activating the C-5 position towards nucleophilic attack. For example, studies on related isothiazole dioxides show that they react smoothly with various nucleophiles via an addition-elimination pathway, displacing the chlorine atom researchgate.netnih.gov.

Pericyclic and Cycloaddition Reactions of this compound Derivatives

Pericyclic reactions, including cycloadditions, are a class of concerted reactions that proceed through a cyclic transition state womengovtcollegevisakha.ac.inegyankosh.ac.incareerendeavour.comutdallas.eduuomustansiriyah.edu.iq. While direct examples of this compound participating in classic pericyclic reactions like Diels-Alder or 1,3-dipolar cycloadditions are not extensively detailed in the provided snippets, the isothiazole ring system itself can be involved in such transformations.

Research on isothiazole dioxides, which are oxidized forms of isothiazoles, indicates their participation in cycloaddition reactions. For instance, isothiazole dioxides have been shown to react with diazoalkanes and nitrile oxides in regioselective cycloaddition reactions, leading to the formation of bicyclic pyrazolo[3,4-d]isothiazole and isothiazolo[5,4-d]isoxazole S,S-dioxides researchgate.net. These reactions involve the π-system of the isothiazole ring acting as a component in the cycloaddition. The presence of a chlorine atom at the 5-position of the isothiazole ring could influence the electronic properties and steric accessibility of the ring system, potentially modulating its participation in cycloaddition reactions.

Rearrangement Reactions Involving the this compound Moiety

Sigmatropic Rearrangements: These involve the migration of a sigma bond across a conjugated π system, such as the Cope and Claisen rearrangements womengovtcollegevisakha.ac.inutdallas.eduuomustansiriyah.edu.iqtmv.ac.inlibretexts.org.

Carbocation Rearrangements: These occur via carbocation intermediates, involving hydride or alkyl shifts to form more stable carbocations tmv.ac.inmvpsvktcollege.ac.inallen.in.

Hofmann and Curtius Rearrangements: These involve the conversion of amides or acyl azides, respectively, into isocyanates, which can then be hydrolyzed to amines tmv.ac.inmasterorganicchemistry.com.

Halogen Dance Reactions and Regioselectivity in Chloroisothiazole Systems

Halogen dance (HD) reactions are a class of base-induced reactions where a halogen atom migrates along an aromatic or heteroaromatic ring nih.govresearchgate.netresearchgate.net. These reactions typically involve deprotonation by a strong base, followed by the migration of the halogen atom to a different position, often facilitated by the formation of organometallic intermediates.

Research has demonstrated halogen dance reactions on thiazole (B1198619) systems. For instance, studies on 4,5-dibromo- or 4-bromo-5-iodothiazoles have shown that the C-5 halo group can regioselectively migrate to a halogen acceptor ring after treatment with strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) nih.govresearchgate.net. This suggests that the C-5 position in halothiazoles can be involved in halogen migration. While specific studies detailing halogen dance reactions on this compound are not directly presented, the general principle of halogen migration in related thiazole systems indicates that such reactivity is plausible. The regioselectivity of these reactions is often dictated by the acidity of protons on the ring and the stability of the resulting carbanions or organometallic intermediates.

Kinetics and Thermodynamic Studies of this compound Reactions

Kinetics and thermodynamic studies are crucial for understanding the rates, mechanisms, and energy landscapes of chemical reactions ijche.commdpi.compjoes.comnih.govbioline.org.br. While specific kinetic and thermodynamic data for reactions directly involving this compound are not detailed in the provided search results, general principles apply.

For reactions like nucleophilic aromatic substitution, kinetic studies would typically involve monitoring the disappearance of the starting material or the appearance of the product over time to determine rate constants and activation energies. Thermodynamic studies would focus on determining equilibrium constants, enthalpy changes (ΔH), entropy changes (ΔS), and Gibbs free energy changes (ΔG) to understand the spontaneity and energy balance of the reaction ijche.compjoes.comnih.govbioline.org.br. For example, studies on dye adsorption onto biochar have calculated thermodynamic parameters like ΔG, ΔH, and ΔS to characterize the adsorption process as spontaneous, endothermic, and entropy-increased pjoes.com. Similarly, studies on enzyme inhibition have determined inhibition constants and enthalpy of binding to understand the binding process nih.gov. Applying these methodologies to this compound reactions would provide valuable insights into their reaction dynamics.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloroisothiazole Compounds

Vibrational Spectroscopy Applications (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a rapid and non-destructive method for probing the molecular structure of 5-chloroisothiazole compounds. These techniques provide a molecular fingerprint based on the distinct vibrational modes of the molecule's constituent bonds.

Analysis of Molecular Vibrations and Functional Group Identification

The vibrational spectrum of this compound is characterized by a series of absorption (IR) or scattering (Raman) bands corresponding to specific bond stretches, bends, and torsions. The isothiazole (B42339) ring, being an aromatic heterocyclic system, exhibits characteristic vibrations. Aromatic C-H stretching vibrations are typically observed at frequencies slightly above 3000 cm⁻¹. The ring itself possesses a series of skeletal vibrations, often appearing in the 1600-1300 cm⁻¹ region, which arise from coupled C=C, C=N, and C-S stretching modes.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational spectra. These calculations aid in the definitive assignment of complex experimental spectra by correlating observed bands with specific molecular motions.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Characteristic of H-3 and H-4 on the isothiazole ring. |

| Ring Skeletal Vibrations | 1600 - 1300 | Medium to Strong | Involves coupled C=C and C=N stretching modes. |

| C-H In-plane Bending | 1300 - 1000 | Medium | |

| C-Cl Stretch | 850 - 550 | Medium to Strong | Position is sensitive to the molecular environment. |

| Ring Torsion/Deformation | Below 800 | Weak to Medium | Part of the fingerprint region, characteristic of the isothiazole ring structure. |

Conformational Analysis and Intermolecular Interactions

For the planar this compound ring, conformational analysis primarily pertains to the spatial orientation of any non-symmetrical substituents. However, in the solid state, the molecular packing and crystal structure are dictated by a variety of non-covalent intermolecular interactions.

The chlorine atom can participate in several types of interactions, including halogen bonding (Cl···N or Cl···S) and weak hydrogen bonds (C-H···Cl). Analysis of crystal structures of related 2-chloroquinoline derivatives has shown that both Cl···Cl and C-H···Cl interactions play a significant role in generating the supramolecular assembly. These interactions, although weak, are directional and can collectively provide significant stabilization to the crystal lattice, influencing the material's physical properties. Vibrational spectroscopy can provide evidence for these interactions, as the formation of hydrogen or halogen bonds often leads to small but measurable shifts in the frequencies of the involved vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Elucidation of Proton and Carbon Chemical Environments

The ¹H and ¹³C NMR spectra of this compound are defined by the unique electronic environment of the heterocyclic ring. The isothiazole ring contains two different heteroatoms (nitrogen and sulfur) and exhibits aromatic character, leading to distinct chemical shifts for its protons and carbons.

A systematic study of monosubstituted isothiazoles provides a strong basis for predicting the chemical shifts of this compound. By analyzing the substituent chemical shifts (SCS) for halogens like bromine, one can estimate the values for chlorine. The chlorine atom at the C-5 position is expected to exert a significant deshielding effect on C-5 due to its electronegativity, while its influence on the other ring positions (C-3, C-4, H-3, H-4) will be a combination of inductive and resonance effects. The proton at C-4 would likely be downfield of the proton at C-3, and a coupling constant (³JH3-H4) of approximately 4-5 Hz would be expected, characteristic of protons on a five-membered aromatic heterocycle.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling (Hz) | Rationale / Notes |

| ¹H | H-3 | ~8.6 - 8.8 | Doublet, ³J ≈ 4-5 Hz | Deshielded due to proximity to nitrogen. |

| ¹H | H-4 | ~7.4 - 7.6 | Doublet, ³J ≈ 4-5 Hz | Influenced by adjacent sulfur and chlorine. |

| ¹³C | C-3 | ~155 - 158 | Doublet | Significantly deshielded by the adjacent nitrogen atom. |

| ¹³C | C-4 | ~122 - 125 | Doublet | Least affected by the C-5 substituent. |

| ¹³C | C-5 | ~145 - 148 | Singlet | Strongly deshielded by the directly attached chlorine atom. |

Note: Predicted values are estimated based on data for unsubstituted isothiazole and substituent effects from related 5-substituted isothiazoles. Actual values may vary depending on the solvent.

Advanced NMR Techniques for Stereochemical and Dynamic Studies

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, a suite of advanced two-dimensional (2D) NMR techniques is indispensable.

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, which would definitively link the H-3 and H-4 signals in a this compound derivative.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached, allowing for unambiguous assignment of C-3/H-3 and C-4/H-4 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for connecting different fragments of a molecule and confirming the substitution pattern. For example, HMBC could show correlations from H-4 to C-5 and C-3, confirming the connectivity around the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY and its variant ROESY are used to identify protons that are close in space, irrespective of their bonding connectivity. This is vital for determining the relative stereochemistry of substituents on the isothiazole ring or on side chains.

Furthermore, DFT-based calculations of NMR chemical shifts have become a powerful complementary tool, often used to distinguish between possible isomers or conformers by comparing theoretically predicted spectra with experimental results.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns upon ionization. For this compound, Electron Ionization (EI) is a common technique used to generate a mass spectrum.

The mass spectrum of this compound (C₃H₂ClNS, molecular weight ≈ 119.5 g/mol ) would exhibit a highly characteristic molecular ion (M⁺˙) region. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a pair of peaks, M⁺˙ and [M+2]⁺˙, with a relative intensity ratio of approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule.

Studies on the mass spectra of isothiazoles and thiazoles have shown that they typically produce abundant molecular ions and undergo specific fragmentation pathways that can help identify the compound. The fragmentation of this compound is expected to proceed through several key pathways:

Loss of Chlorine: Cleavage of the C-Cl bond to lose a chlorine radical (·Cl), resulting in a fragment ion at m/z 84 ([M-Cl]⁺).

Ring Cleavage: The isothiazole ring can fragment in several ways. A common pathway involves the cleavage of the weak N-S bond, followed by the loss of small, stable neutral molecules such as hydrogen cyanide (HCN), acetylene (C₂H₂), or thiocyanic acid (HSCN).

Loss of HCN: A fragment corresponding to the loss of HCN (27 u) from the [M-Cl]⁺ ion could occur, leading to a C₂HS⁺ fragment.

Interactive Table: Expected Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Notes |

| 119 / 121 | [C₃H₂ClNS]⁺˙ | - | Molecular ion (M⁺˙) peak cluster, showing a ~3:1 intensity ratio. |

| 84 | [C₃H₂NS]⁺ | ·Cl | Loss of a chlorine radical from the molecular ion. |

| 58 | [C₂H₂S]⁺˙ | HCN + Cl· | Loss of hydrogen cyanide from the [M-Cl]⁺ fragment. |

| 57 | [C₃HNS]⁺˙ | HCl | Loss of hydrogen chloride from the molecular ion. |

| 45 | [CHS]⁺ | C₂HClN | Fragmentation of the ring. |

X-ray Crystallography and Diffraction Analysis for Solid-State Structures

There is a notable absence of published single-crystal X-ray diffraction studies for this compound. This technique is fundamental for the unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. For related compounds, such as 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide, crystal structure data has been reported, offering insights into the geometry of the dichloroisothiazole ring. However, this data cannot be directly extrapolated to the unsubstituted this compound. Similarly, studies on compounds like 4-chloro-5H-1,2,3-dithiazol-5-one provide comparative information on the solid-state packing of related five-membered heterocycles containing chlorine and sulfur, highlighting the role of intermolecular electrostatic interactions.

Complementary Spectroscopic Techniques in this compound Research

While specific, detailed spectra for this compound are not prevalent, general principles of spectroscopic analysis can be applied to predict its behavior based on studies of similar molecules.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopic techniques are crucial for identifying functional groups and elucidating molecular structure. For chloro-substituted aromatic and heterocyclic compounds, characteristic vibrational modes for C-Cl, C-S, C=N, and C-H bonds would be expected in the IR and Raman spectra of this compound. For instance, research on a novel usnic acid derivative containing a 2-chlorothiazole (B1198822) substituent identified a C-Cl absorption band at 1064 cm⁻¹ in its IR spectrum. Studies on other chloro-substituted compounds have also detailed the assignment of various vibrational modes using both experimental and computational (DFT) methods. However, without experimental spectra of this compound, a detailed analysis and data table cannot be constructed.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the isothiazole ring. The position and intensity of these bands would be influenced by the chlorine substituent. Studies on various azo-thiazole derivatives have demonstrated how different substituents and solvent polarities affect their UV-Vis absorption spectra, with distinct bands observed in the range of 293 to 477 nm. Without experimental data for this compound, a precise description of its electronic absorption properties remains speculative.

Role as Key Intermediates in Organic Synthesis

This compound and its substituted analogs are versatile intermediates in organic synthesis due to the reactivity of the chloro-substituent, which can be readily displaced by various nucleophiles. This reactivity allows for the introduction of a wide array of functional groups, enabling the construction of more complex molecular architectures.

For instance, the synthesis of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives proceeds via a nucleophilic addition-elimination reaction. In this process, 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide serves as a key intermediate, reacting with various carbonyl compounds. The hydrazide attaches to the carbonyl carbon, followed by the elimination of a water molecule to form an imine bond, yielding the final products in good yields (50-86%) nih.gov. This synthetic route highlights how the isothiazole core, functionalized with a chlorine atom, can be elaborated into more complex structures with potential biological applications.

Furthermore, derivatives such as 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, which shares structural similarities with chloroisothiazoles, demonstrate the synthetic utility of the chloro-substituent. One of the chlorine atoms can be selectively displaced by amines, such as 1-(3-aminophenyl)ethan-1-one, to form an intermediate. This intermediate can then undergo further reactions, like Suzuki coupling, at the remaining chloro-position to create unsymmetrical, disubstituted products mdpi.com. This stepwise functionalization is a powerful tool for building molecular diversity.

The reactivity of the chlorine atom on the isothiazole ring thus provides a strategic handle for synthetic chemists to build a library of compounds for various research applications.

Application in Agrochemical Compound Design and Research

The isothiazole moiety is a well-established pharmacophore in the agrochemical industry. The presence of the this compound scaffold has been instrumental in the discovery and development of new fungicidal and herbicidal agents.

Synthesis of Novel Fungicidal and Herbicidal Precursors

Research has demonstrated the successful use of 3,4-dichloroisothiazole derivatives as precursors for novel fungicides. By combining the 3,4-dichloroisothiazole scaffold, known to induce systemic acquired resistance (SAR) in plants, with the pharmacophore of other potent fungicides like oxathiapiprolin, researchers have synthesized novel isothiazole–thiazole (B1198619) derivatives.

The synthesis involves a multi-step process starting from 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one. This precursor undergoes a series of reactions, including substitution and condensation, to ultimately yield a range of isothiazole–thiazole compounds. Many of these synthesized derivatives have shown excellent in vivo fungicidal activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans.

Table 1: In Vivo Fungicidal Activity of Isothiazole-Thiazole Derivatives against P. cubensis and P. infestans

| Compound | EC50 (mg L-1) vs P. cubensis | EC50 (mg L-1) vs P. infestans |

|---|---|---|

| 6k | 0.051 | 0.22 |

| 6l | 0.053 | 0.53 |

| 6n | 0.049 | 0.25 |

| 6s | 0.055 | 0.28 |

| 6u | 0.046 | 0.20 |

Data sourced from a study on isothiazole-thiazole derivatives.

Structure-Activity Relationship Studies in Agrochemical Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of new agrochemical candidates. In the development of isothiazole-based fungicides, SAR studies have provided valuable insights. For the isothiazole–thiazole derivatives mentioned above, it was observed that the nature and position of substituents on the terminal phenyl ring significantly influenced their fungicidal activity.

For example, compounds with electron-withdrawing groups, such as trifluoromethyl, on the phenyl ring generally exhibited potent activity. The position of the substituent was also critical, with certain substitution patterns leading to higher efficacy. These SAR studies guide the rational design of more potent fungicidal compounds by identifying the key structural features required for optimal biological activity.

Contributions to Medicinal Chemistry Research as Heterocyclic Scaffolds

The this compound scaffold is also a valuable platform in medicinal chemistry for the discovery of new therapeutic agents. Its ability to be readily functionalized allows for the synthesis of diverse libraries of compounds for screening against various biological targets.

Design and Synthesis of Enzyme Inhibitors and Receptor Ligands

The isothiazole nucleus is present in a number of compounds designed as enzyme inhibitors. For example, derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds are designed to act as inhibitors of biological pathways involved in cancer cell proliferation.

In one study, a series of N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide were synthesized. The most active compound, 5-chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide, demonstrated significant antiproliferative activity against human colon adenocarcinoma (LoVo), doxorubicin-resistant colon adenocarcinoma (LoVo/DX), and breast adenocarcinoma (MCF-7) cell lines.

Table 2: Antiproliferative Activity of a this compound Derivative

| Cell Line | IC50 (µM) |

|---|---|

| LoVo | 4.13 ± 0.31 |

| LoVo/DX | 3.21 ± 0.22 |

| MCF-7 | 5.25 ± 0.41 |

Data sourced from a study on N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide. nih.gov

The isothiazole scaffold has also been investigated for the development of kinase inhibitors. Kinases are a class of enzymes that are key targets in cancer therapy. While not always containing a 5-chloro substitution, the general principle of using the isothiazole core to design kinase inhibitors is well-established. For example, tetrahydrobenzo[d]thiazole-based compounds have been designed as dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3beta (GSK3β) nih.gov. This demonstrates the potential of the isothiazole scaffold in designing targeted enzyme inhibitors.

Exploration of Molecular Interactions at the Cellular/Molecular Level

Understanding how a molecule interacts with its biological target is fundamental to drug and agrochemical design. Molecular docking is a computational technique used to predict the binding mode of a small molecule to the active site of a protein. This method has been employed to study the interactions of isothiazole derivatives at a molecular level.

In the context of the isothiazole–thiazole fungicides, molecular docking studies were used to investigate their interaction with the presumed target, an oxysterol-binding protein (PcORP1). The docking results suggested that the thiazole ring of the active compounds could interact with specific amino acid residues, such as Trp762, through π–π stacking interactions. These computational insights help to explain the observed structure-activity relationships and guide the design of new derivatives with improved binding affinity.

Similarly, in medicinal chemistry, molecular docking has been used to study the binding of thiazole derivatives to the active sites of enzymes like FabH, a key enzyme in bacterial fatty acid synthesis, and various kinases wjarr.combiointerfaceresearch.com. These studies provide a rational basis for the observed biological activities and are invaluable in the hit-to-lead optimization process.

Future Research Directions and Emerging Trends in 5 Chloroisothiazole Chemistry

Development of Chemo- and Regioselective Synthetic Strategies

The functionalization of the isothiazole (B42339) ring, particularly when pre-substituted, presents a significant challenge in achieving high chemo- and regioselectivity. The chlorine atom at the C5 position of 5-chloroisothiazole serves as a valuable synthetic handle, primarily for cross-coupling reactions. However, future advancements will rely on expanding the toolkit of selective reactions that can modify the isothiazole core at other positions without disturbing the chloro-substituent or other functional groups.

A primary area of focus is the application of transition-metal-catalyzed C-H activation. uni-muenster.de This powerful strategy allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the heterocyclic ring, often guided by a directing group. eufraniolab.com Developing C-H activation protocols for the C4 position of the this compound ring would provide a direct route to 4,5-disubstituted isothiazoles, which are otherwise challenging to access. Research into earth-abundant metal catalysts, such as those based on manganese or iron, is a particularly promising avenue for making these transformations more sustainable and cost-effective. uni-muenster.denih.gov

Furthermore, novel ring transformation reactions are being explored to construct highly substituted isothiazole scaffolds. For instance, rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles has emerged as a method to produce functionalized isothiazoles. thieme-connect.comorganic-chemistry.org Adapting such methodologies to allow for the incorporation of a chlorine atom at C5, or using 5-chloro-substituted precursors, could provide new regioselective pathways to complex derivatives. The development of these strategies is crucial for synthesizing libraries of compounds with precisely controlled substitution patterns for screening in materials and biological applications.

Table 1: Emerging Selective Synthetic Strategies for Isothiazole Functionalization

| Reaction Type | Position Targeted | Potential Advantage for this compound Chemistry | Catalyst/Reagent Example | Ref. |

|---|---|---|---|---|

| C-H Activation/Functionalization | C4-H | Direct, atom-economical route to 4,5-disubstituted derivatives. | Rh(III), Ir(III), Mn(I) | uni-muenster.de |

| Transition-Metal Cross-Coupling | C5-Cl | Versatile functionalization at the chloro-position. | Nickel, Palladium | sci-hub.sersc.orgmdpi.com |

| Ring Rearrangement | Ring Synthesis | Access to novel substitution patterns from different precursors. | Halogenating agents on 1,2,3-dithiazol-5-ylidene-acetonitriles | sci-hub.se |

Exploration of Novel Physical Properties in Advanced Materials

The isothiazole ring is an electron-accepting heterocycle, a property that is enhanced by the presence of an electronegative chlorine atom. nih.gov This makes this compound and its derivatives attractive candidates for use in organic electronics and other advanced materials. Thiazole-based organic semiconductors have already demonstrated high performance in applications such as organic field-effect transistors (OFETs) and organic solar cells. nih.gov Future research will likely focus on synthesizing and characterizing novel polymers and small molecules where the this compound unit is a core component.

The key is to systematically investigate how the incorporation of this moiety influences the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the bandgap, and charge carrier mobility. The chlorine atom offers a site for further functionalization, allowing for the fine-tuning of these properties through the attachment of various electron-donating or electron-withdrawing groups via cross-coupling reactions. researchgate.net

Another emerging area is the study of the photophysical properties of this compound derivatives. Some substituted thiazoles are known to be highly fluorescent. researchgate.net Research into new fluorophores based on the this compound scaffold could lead to applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). The development of structure-property relationships will be essential to rationally design materials with desired absorption and emission wavelengths, quantum yields, and solvatochromic properties. rsc.org

Table 2: Potential Applications of this compound in Materials Science

| Material Class | Target Application | Key Property to Investigate | Example Moiety | Ref. |

|---|---|---|---|---|

| Conjugated Polymers | Organic Field-Effect Transistors (OFETs) | Charge carrier mobility, HOMO/LUMO levels | Thiazolothiazole, Benzobisthiazole | nih.gov |

| Small Molecule Semiconductors | Organic Solar Cells (OSCs) | Electron affinity, optical bandgap | Thiazole-based dyes | nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards automation and continuous processing to enhance efficiency, safety, and reproducibility. nih.gov The integration of this compound chemistry with flow chemistry and automated synthesis platforms represents a significant emerging trend. Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, offers numerous advantages, including superior heat transfer, precise control over reaction time, and the ability to safely handle hazardous reagents and intermediates. scribd.comresearchgate.net This is particularly relevant for the synthesis of heterocycles, which can involve exothermic steps or unstable intermediates. nih.gov Applying flow processes to the synthesis and derivatization of this compound could enable safer scale-up and more efficient production.

Automated synthesis platforms, often utilizing robotic systems and well-plate formats, are revolutionizing the discovery of new molecules by enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. nih.govresearchgate.net These systems can be programmed to perform multi-step synthetic sequences, including reaction, work-up, and purification. youtube.com Deploying such platforms for this compound chemistry would accelerate the discovery of new derivatives with optimized properties for materials science or biological applications by allowing researchers to systematically explore a wide chemical space of substituents and functional groups.

Table 3: Comparison of Batch vs. Flow Synthesis for Heterocycle Preparation

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Potential Advantage for this compound | Ref. |

|---|---|---|---|---|

| Safety | Poor heat transfer can lead to thermal runaways. | Excellent heat transfer, small reaction volumes. | Safer handling of exothermic reactions and hazardous reagents. | researchgate.net |

| Scalability | Often requires re-optimization for scale-up. | Scalable by running the system for longer times. | More straightforward path from lab-scale to production. | nih.gov |

| Control | Less precise control over reaction time and mixing. | Precise control of residence time, temperature, and mixing. | Improved selectivity and yield. | scribd.com |

| Integration | Difficult to integrate multiple steps. | Multiple reactor modules can be "telescoped" together. | Efficient multi-step synthesis without intermediate isolation. | researchgate.net |

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology

The true potential of this compound will be unlocked through interdisciplinary research that bridges synthetic chemistry with materials science and chemical biology. The isothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. rsc.orgresearchgate.net Its derivatives have shown a wide range of biological activities. mdpi.comacs.org

In the realm of chemical biology , functionalized 5-chloroisothiazoles can serve as versatile molecular probes to study biological processes. The chlorine atom provides a reactive handle for "click chemistry" or for covalent labeling of proteins, while the isothiazole core can be further decorated with reporter tags like fluorophores. This allows for the design of specific tools to investigate enzyme function, protein-protein interactions, and other cellular mechanisms. The thiazole (B1198619) ring is a component of many natural peptides with potent biological activity, suggesting that this compound could be incorporated into peptide-based therapeutics or diagnostics. mdpi.com

At the interface with materials science , the goal is to create "smart" materials whose properties can be controlled or modulated by external stimuli. For example, a polymer containing this compound units could be designed to change its optical or electronic properties upon binding to a specific biological target. This could lead to the development of novel biosensors or drug delivery systems. The synergy between understanding the fundamental chemistry of this compound, exploring its physical properties in materials, and applying these to biological questions represents a rich and promising direction for future research.

Table 4: Examples of Interdisciplinary Applications of the Thiazole Scaffold

| Field | Application Area | Example Compound Class/Concept | Key Feature | Ref. |

|---|---|---|---|---|

| Chemical Biology | Bioactive Probes | Thiazole-containing peptide antibiotics (e.g., Kocurin) | Interaction with biological macromolecules. | mdpi.com |

| Anticancer Agents | Thiazole-pyrazoline hybrids | Synergistic pharmacophore activity. | acs.org | |

| Materials Science | Organic Semiconductors | Thiazole-based polymers for OFETs | Electron-accepting nature of the ring. | nih.gov |

| Fluorescent Materials | Thiazole-pyrene hybrids | Tunable photophysical properties. | rsc.org |

| Medicinal Chemistry | Antiviral Drugs | Ritonavir (contains a thiazole ring) | Core scaffold for drug design. | mdpi.com |

Q & A

Q. What are the common synthetic routes for 5-Chloroisothiazole, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of this compound typically involves chlorination of isothiazole precursors using agents like phosphorus pentachloride (PCl₅) under controlled conditions. For example, outlines a method where chlorination steps are critical for introducing the chloro-substituent. Optimization includes adjusting temperature (e.g., 0–5°C for exothermic reactions), solvent choice (e.g., dichloromethane for inert environments), and stoichiometric ratios to minimize byproducts. Purity is validated via NMR and mass spectrometry (MS) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are standard for structural confirmation. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretching at ~550 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). For novel derivatives, elemental analysis is recommended to confirm composition .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Waste must be segregated and disposed via licensed chemical waste services to prevent environmental contamination. emphasizes avoiding inhalation and ensuring proper ventilation during synthesis .

Q. How should researchers conduct a literature review on this compound’s applications?

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Cross-validate using complementary techniques (e.g., X-ray crystallography for ambiguous NMR signals). Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts). Ensure sample purity via HPLC and replicate experiments. notes that NIST databases provide benchmark spectral data for verification .

Q. What strategies optimize the yield of this compound in multistep syntheses?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables (temperature, catalyst loading, reaction time). For example, a Central Composite Design (CCD) can identify optimal PCl₅ stoichiometry. Use in situ monitoring (e.g., TLC or FTIR) to track intermediate formation. ’s benzothiazole synthesis framework suggests isolating intermediates to reduce side reactions .

Q. How to design pharmacological studies investigating this compound’s mechanism of action?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition assays with IC₅₀ determination) followed by in vivo models (rodent studies for bioavailability). Include positive/negative controls (e.g., known inhibitors). For SAR studies, synthesize analogs with varying substituents and compare activity. emphasizes statistical rigor (ANOVA for dose-response data) .

Q. What methodologies address stability challenges in this compound storage?

How to formulate a research question on this compound’s environmental impact using FINER criteria?

- Methodological Answer : Apply the FINER framework:

- Feasible : Assess biodegradability via OECD 301F tests.

- Novel : Focus on understudied metabolites.

- Ethical : Follow EPA guidelines for ecotoxicity.

- Relevant : Link to antibiotic resistance if applicable.

provides templates for aligning hypotheses with PICO (Population, Intervention, Comparison, Outcome) .

Q. What advanced analytical methods quantify trace impurities in this compound batches?

- Methodological Answer :

Use Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities or Liquid Chromatography-Tandem MS (LC-MS/MS) for non-volatiles. Quantify limits of detection (LOD) via calibration curves. ’s NIST protocols recommend internal standards (e.g, deuterated analogs) for accuracy .

Data Analysis and Reporting

Q. How to present conflicting biological activity data in publications?

- Methodological Answer :

Use tables to compare results across studies (e.g., IC₅₀ values, cell lines tested). Discuss variables (e.g., assay conditions, solvent effects) that may explain discrepancies. advises separating raw data (in supplements) from interpreted results in the main text .

Q. What statistical approaches validate reproducibility in this compound studies?

- Methodological Answer :

Apply interlaboratory comparisons (e.g., Bland-Altman plots) and report confidence intervals (95% CI). Use Grubbs’ test to identify outliers. mandates triplicate experiments and transparent reporting of p-values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.